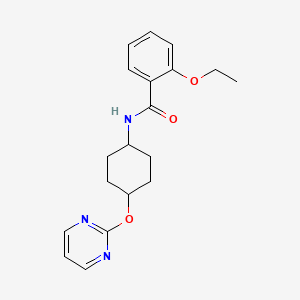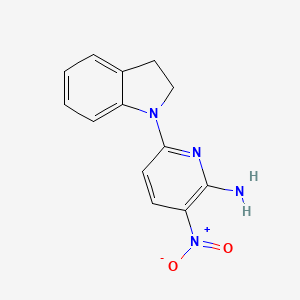
(2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its CAS number for identification .
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide information about the 3D arrangement of atoms in the molecule and the type of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, pH, and reactivity .Mécanisme D'action
The mechanism of action of (2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters, which are important for normal brain function. By inhibiting these enzymes, this compound may increase the levels of neurotransmitters in the brain, which may improve cognitive function and reduce the symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. In addition, it has been shown to have antimicrobial and antifungal activities. It has also been shown to have antitumor activity, although the mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid in lab experiments include its unique chemical structure and properties, which make it a potential therapeutic agent for a variety of diseases. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid. These include further studies on its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, future research may focus on the development of new derivatives of this compound with improved properties and therapeutic potential.
Méthodes De Synthèse
The synthesis of (2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid involves several steps. The starting material is cyclopropylamine, which is reacted with thiophene-2-carboxylic acid to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to produce the corresponding amine. The amine is further reacted with methyl chloroformate to form the corresponding carbamate. Finally, the carbamate is cyclized with sodium hydride to produce this compound.
Applications De Recherche Scientifique
(2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid has been extensively studied for its potential use as a therapeutic agent. It has been shown to have antimicrobial, antifungal, and antitumor activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3S)-4-cyclopropyl-5-oxo-3-thiophen-2-ylthiomorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c14-9-6-18-11(12(15)16)10(8-2-1-5-17-8)13(9)7-3-4-7/h1-2,5,7,10-11H,3-4,6H2,(H,15,16)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWCOMJGSDSYFN-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(SCC2=O)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2[C@@H]([C@H](SCC2=O)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2899078.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2899082.png)

![4-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2899087.png)
![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899088.png)

![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)

![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2899094.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2899099.png)
![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/no-structure.png)